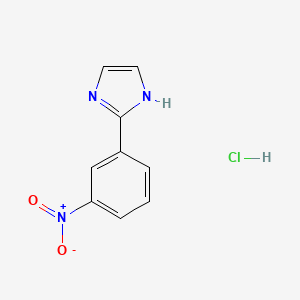
(3-氯-4-(二甲基氨基甲酰基)苯基)硼酸
描述
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a chemical compound with the molecular formula C9H11BClNO3 . It has a molecular weight of 227.45 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.45 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 227.0520511 g/mol . The topological polar surface area is 60.8 Ų, and it has 15 heavy atoms . The compound has a formal charge of 0 .科学研究应用
Fluorescence Quenching Studies
Boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid, have been used in fluorescence quenching studies. These studies involve the interaction with aniline in alcohol environments, revealing insights into solute conformations and intermolecular interactions (Geethanjali et al., 2015).
Optical Modulation and Saccharide Recognition
Phenyl boronic acids have applications in optical modulation and saccharide recognition. For instance, they are used for attaching hydrophilic polymer backbones to hydrophobic graphene or carbon nanotube surfaces, leading to quenching of near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).
Room-Temperature Phosphorescent and Mechanoluminescent Materials
Cyclic esterification of aryl boronic acids, like 4-(carbazol-9-yl)phenylboronic acid, is a method to create organic room-temperature phosphorescent and mechanoluminescent materials. This process influences molecular packing structures and intermolecular interactions, affecting optical properties (Zhang et al., 2018).
Fluorescent Sensors for Sugars and Nucleosides
Boronic acid-based fluorescent sensors are utilized for identifying sugars and nucleosides, crucial in detecting and treating diseases. The fluorescence recovery upon exposure to saccharides and nucleosides highlights the potential of these sensors in clinical applications (Elfeky, 2011).
Spectroscopic and Theoretical Studies
Spectroscopic studies, combined with density functional theory, are conducted on molecules like 4-Formyl Phenyl Boronic Acid Pinacol Ester. These studies help understand structural, spectroscopic properties, and electronic behaviors of such compounds (Tanış et al., 2018).
Sequential Fluorescence Probing
Boronic acid derivatives are used in sequential "on-off-on"-type relay fluorescence probing for ions like Fe3+ and F- ions, displaying high selectivity and sensitivity under physiological conditions. This method is applied in bioimaging to detect intracellular ions in living cells (Selvaraj et al., 2019).
Adsorption and Resource Recovery
Novel boron-adsorbing materials, like magnetic graphene oxide composites, are developed for the adsorption and recovery of boronic acids. These are useful for treating boron pollution, demonstrating significant boronate affinity, high regeneration ability, and ease of recycling (Zhang et al., 2021).
安全和危害
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
[3-chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYXYHGYFIBOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657216 | |
| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850589-47-8 | |
| Record name | B-[3-Chloro-4-[(dimethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



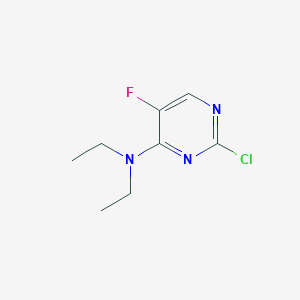
![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
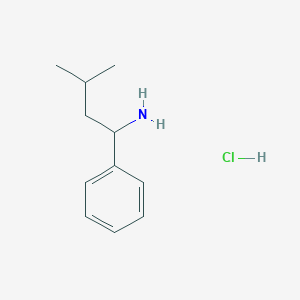
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
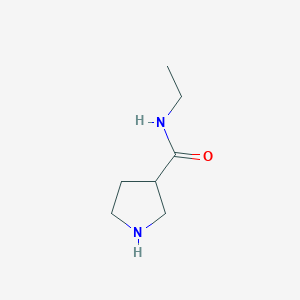
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
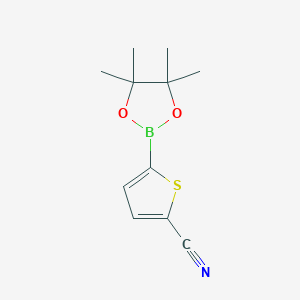
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
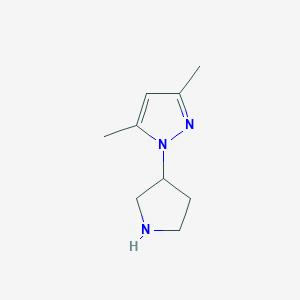
![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)
